2-(5-methyl-1H-pyrazol-1-yl)butanoic acid
Description
Structural Significance and Chemical Modularity
The structural architecture of 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid is defined by two principal components: the 5-methyl-1H-pyrazole ring and the butanoic acid substituent at the N1 position of the pyrazole (B372694). The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold known for its stability and diverse chemical reactivity. nih.govrsc.org The methyl group at the C5 position of the pyrazole ring can influence the molecule's electronic properties and steric interactions.
The butanoic acid moiety introduces a chiral center at the alpha-carbon, leading to the possibility of enantiomeric forms, and a terminal carboxylic acid group. This carboxylic acid is a versatile functional handle, enabling a wide array of chemical transformations, including esterification, amidation, and reduction. nih.gov The linkage between the pyrazole nitrogen and the butanoic acid chain creates a molecule with distinct hydrophilic (the carboxylic acid) and relatively hydrophobic (the pyrazole ring) regions, a characteristic often sought in the design of biologically active molecules. This inherent modularity allows for systematic modifications at various points of the molecule, making it an attractive target for combinatorial chemistry and the development of compound libraries.
Overview of the Pyrazole and Butanoic Acid Scaffolds in Synthetic Chemistry
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry and materials science, meaning it is a structural framework that is frequently found in active compounds. mdpi.com Pyrazole derivatives are known to exhibit a wide range of biological activities. mdpi.comresearchgate.net The synthesis of pyrazole-containing molecules is a mature field, with common methods including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. researchgate.net The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of a molecule's properties.
Similarly, butanoic acid, a short-chain fatty acid, and its derivatives are fundamental building blocks in organic synthesis. The carboxylic acid group is a key functional group that can participate in a multitude of reactions. nih.gov For instance, butanoic acid can be prepared through the oxidation of primary alcohols or from alkenes via hydroformylation followed by oxidation. The incorporation of a butanoic acid chain into a larger molecule can influence its solubility, lipophilicity, and metabolic stability.
Contextualization of the Compound in Contemporary Organic Synthesis Research
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural motifs place it firmly within several active areas of contemporary organic synthesis research. The development of novel pyrazolyl-alkanoic acids is a continuing area of interest, with researchers exploring new synthetic routes and applications. For example, cascade reactions have been developed for the synthesis of pyrazolyl pentanoic and butanoic acid derivatives.
The synthesis of related compounds, such as 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid and 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, highlights the interest in this class of molecules. These analogues are investigated for their potential applications in various fields, underscoring the perceived value of the core 2-(pyrazol-1-yl)alkanoic acid scaffold. Research into such compounds often involves multi-step syntheses, including the formation of the pyrazole core followed by functional group interconversions. The study of these related structures provides a valuable framework for understanding the potential synthetic strategies and applications of this compound.
Data on Related Pyrazolyl Butanoic Acid Derivatives
To provide context for the potential properties of this compound, the following table includes information on structurally related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid | C₈H₁₁N₃O₄ | 213.19 | Contains a nitro group at the 3-position of the pyrazole ring. |
| 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | C₉H₁₁F₃N₂O₂ | 236.19 | Contains a trifluoromethyl group at the 3-position of the pyrazole ring. |
| 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid | C₈H₁₁IN₂O₂ | 293.99 | Contains an iodine atom at the 4-position of the pyrazole ring. |
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7(8(11)12)10-6(2)4-5-9-10/h4-5,7H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVOMGRDUQKIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=CC=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
In a hypothetical ¹H NMR spectrum of 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid, distinct signals would be expected for the protons of the pyrazole (B372694) ring, the butanoic acid chain, and the methyl group. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the pyrazole ring would likely appear in the aromatic region of the spectrum. The proton on the chiral carbon of the butanoic acid moiety would show a specific multiplicity due to coupling with neighboring protons.
Expected ¹H NMR Data (Hypothetical)
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Pyrazole-H | ~5.9-7.5 | Doublet, Doublet |
| -CH(COOH)- | ~4.5-5.0 | Triplet or Quartet |
| Pyrazole-CH₃ | ~2.2-2.5 | Singlet |
| -CH₂- | ~1.8-2.2 | Multiplet |
| -CH₃ (ethyl) | ~0.9-1.2 | Triplet |
A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the carboxylic acid would be significantly downfield.
Expected ¹³C NMR Data (Hypothetical)
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~170-185 |
| Pyrazole C3 & C5 | ~130-150 |
| Pyrazole C4 | ~100-115 |
| -CH(COOH)- | ~50-65 |
| Pyrazole-CH₃ | ~10-15 |
| -CH₂- | ~25-35 |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would reveal scalar couplings between protons, helping to establish the connectivity within the butanoic acid chain and the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection between the butanoic acid moiety and the pyrazole ring at the N1 position.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid and the pyrazole ring. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, while a sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch. Vibrations associated with the C=N and C=C bonds of the pyrazole ring would be expected in the 1400-1600 cm⁻¹ region.
Expected FT-IR Data (Hypothetical)
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C-H (Aliphatic) | 2850-3000 |
| C=O (Carbonyl) | 1700-1725 |
| C=N, C=C (Pyrazole Ring) | 1400-1600 |
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While the O-H and C=O stretches are also observable in Raman spectra, aromatic ring vibrations often produce strong and characteristic signals. The symmetric breathing vibrations of the pyrazole ring would be particularly prominent.
Expected Raman Data (Hypothetical)
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H (Aromatic/Olefinic) | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 |
| C=O (Carbonyl) | 1650-1750 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound, with a chemical formula of C8H12N2O2, the exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This theoretical exact mass provides a benchmark for experimental measurement. When the compound is analyzed by HRMS, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), it is ionized, most commonly by the addition of a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺). The instrument then measures the m/z of this ion.
The close agreement between the experimentally observed mass and the calculated theoretical mass provides unequivocal confirmation of the molecular formula. This level of accuracy is crucial for differentiating the target compound from potential isomers or impurities.
Table 1: HRMS Data for this compound
| Ion Adduct | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [C8H12N2O2+H]⁺ | 169.0972 | Data not available | Data not available |
| [C8H12N2O2+Na]⁺ | 191.0791 | Data not available | Data not available |
Note: Specific experimental data from peer-reviewed literature for this exact compound is not publicly available. The table illustrates the expected data format.
X-ray Crystallography for Solid-State Structure Determination
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.
For this compound, a crystallographic study would reveal the planarity of the pyrazole ring, the conformation of the butanoic acid side chain relative to the ring, and the specific bond distances and angles. This information is invaluable for understanding the molecule's steric and electronic properties. While crystallographic data for many pyrazole derivatives exist, specific data for the title compound is not currently found in the public domain. uni.lucas-news.comnist.gov
Table 2: Key Crystallographic Parameters for a Pyrazole Derivative
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| N1-N2 | Data not available |
| N1-C5 | Data not available |
| C3-C4 | Data not available |
| C4-C5 | Data not available |
| **Bond Angles (°) ** | |
| C5-N1-N2 | Data not available |
| N1-N2-C3 | Data not available |
| N2-C3-C4 | Data not available |
Note: This table illustrates the type of data obtained from an X-ray crystallography experiment, using a representative pyrazole structure as a template. Specific experimental data for this compound is not available.
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. The choice of technique depends on the properties of the compound and the scale of the separation.
Column Chromatography: For the initial purification of crude this compound after synthesis, column chromatography is commonly employed. A stationary phase, such as silica (B1680970) gel, is used to separate the target compound from unreacted starting materials and byproducts based on differences in polarity. A solvent system (mobile phase) of appropriate polarity is chosen to elute the compounds at different rates.
High-Performance Liquid Chromatography (HPLC): To accurately determine the purity of the final compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. A small amount of the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure. A detector (e.g., UV-Vis) measures the analyte as it elutes. The purity is typically determined by the area percentage of the main peak in the chromatogram. Chiral HPLC can also be used to separate and quantify enantiomers if the compound is chiral.
Table 3: Example HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | Data not available |
| Purity | Data not available |
Note: This table provides an example of typical HPLC conditions. The specific parameters for this compound would need to be developed experimentally.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, including Density Functional Theory (DFT) and ab initio calculations, are employed to predict the properties of 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid at the atomic level.
Density Functional Theory (DFT) has become a popular method for studying pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. tandfonline.comnih.gov DFT calculations are used to determine the optimized geometry, vibrational frequencies, and electronic properties of molecules. tandfonline.com For pyrazole compounds, DFT methods like B3LYP, often paired with basis sets such as 6-311+G(2d,p), are commonly used to compute a wide range of molecular properties. tandfonline.comnih.gov These calculations can predict parameters like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
DFT is also instrumental in studying the electronic structure through the analysis of molecular orbitals. nih.gov The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. nih.gov Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. nih.gov
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. rsc.org These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods, provide a rigorous approach to solving the electronic Schrödinger equation. rsc.orgresearchgate.net While computationally more demanding than DFT, ab initio calculations can offer a high level of accuracy for molecular properties.
For pyrazole derivatives, ab initio calculations have been used to study tautomeric equilibria and basicity. rsc.org These studies often involve geometry optimization and energy calculations for different isomers and protonated forms of the molecule. The results from ab initio methods serve as a valuable benchmark for comparison with experimental data and other computational approaches like DFT. rsc.org
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional structure of a molecule is crucial for its chemical and biological activity. Molecular geometry optimization and conformational analysis are computational procedures used to find the most stable arrangement of atoms in a molecule. tandfonline.comnih.gov
For this compound, these studies would involve exploring the different possible conformations arising from the rotation around single bonds, particularly in the butanoic acid side chain. By calculating the energy of each conformation, the most stable, or ground-state, geometry can be identified. DFT methods are widely used for this purpose. tandfonline.com The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, can then be compared with experimental data if available, or used for further computational analysis.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrazole Derivative (Calculated using DFT) (Note: This table provides representative data for a pyrazole derivative and is for illustrative purposes only, as specific data for this compound is not available in the searched literature.)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths (Å) | N1-N2 | 1.35 |
| N2-C3 | 1.33 | |
| C3-C4 | 1.40 | |
| C4-C5 | 1.38 | |
| C5-N1 | 1.37 | |
| C5-C(methyl) | 1.51 | |
| N1-C(butanoic) | 1.45 | |
| **Bond Angles (°) ** | N2-N1-C5 | 110.5 |
| N1-N2-C3 | 106.0 | |
| N2-C3-C4 | 111.0 | |
| C3-C4-C5 | 105.5 | |
| C4-C5-N1 | 107.0 |
Analysis of Electronic Properties
The electronic properties of a molecule govern its reactivity, stability, and spectroscopic characteristics. Computational methods provide detailed insights into these properties through various analyses.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For pyrazole derivatives, HOMO-LUMO analysis is frequently performed using DFT calculations to assess their chemical behavior. nih.govresearchgate.net The distribution of these frontier orbitals across the molecule can identify the regions most likely to be involved in chemical reactions.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative (Note: This table provides representative data and is for illustrative purposes only.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It translates the complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of lone pairs, and bonding and anti-bonding orbitals. nih.govresearchgate.net NBO analysis is particularly useful for understanding delocalization effects, hyperconjugation, and intramolecular charge transfer. nih.gov
In the context of pyrazole derivatives, NBO analysis can reveal important donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. nih.gov The stabilization energies associated with these interactions provide a quantitative measure of their significance. For instance, the interaction between a lone pair on a nitrogen atom and an adjacent anti-bonding orbital can indicate the extent of electron delocalization within the pyrazole ring system. nih.gov
Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Pyrazole Derivative (Note: This table provides representative data and is for illustrative purposes only.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N2 | π*(C3-C4) | 15.5 |
| π(C4-C5) | π*(N1-N2) | 20.1 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing valuable information about its reactivity. mdpi.comresearchgate.net The MEP surface illustrates the electrostatic potential, which is calculated using density functional theory (DFT) methods, onto the molecule's electron density surface. researchgate.netnih.gov This map is color-coded to identify regions of varying electron potential.
Typically, red and yellow colors indicate areas of negative electrostatic potential, which are rich in electrons and are thus susceptible to electrophilic attack. researchgate.net These regions are often associated with lone pairs of electrons on heteroatoms like oxygen or nitrogen. mdpi.com Conversely, blue-colored regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. researchgate.netnih.gov Green areas signify neutral or zero potential regions. nih.gov
Prediction and Correlation of Spectroscopic Data
Computational chemistry provides powerful methods for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP or B3PW91 with high-level basis sets such as 6-311++G(d,p), is commonly employed to calculate the vibrational frequencies of organic compounds. researchgate.netresearchgate.netmdpi.com These theoretical calculations yield a set of vibrational modes and their corresponding frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netmdpi.com
The correlation between calculated and experimental frequencies is often very good, allowing for precise assignment of the observed spectral bands to specific molecular vibrations, such as C=O stretching, C-H stretching, or ring vibrations. researchgate.netmdpi.com The Potential Energy Distribution (PED) is also calculated to characterize the contribution of different internal coordinates to each vibrational mode. mdpi.com Discrepancies between theoretical and experimental values can arise, often due to the calculations being performed on a single molecule in the gas phase, whereas experimental spectra are typically recorded on solid or liquid samples where intermolecular interactions like hydrogen bonding can influence vibrational frequencies. researchgate.net
Below is an example of how calculated and experimental vibrational data are typically presented for comparison.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR (cm⁻¹) | Assignment |
| O-H stretch | 3550 | 3400-2500 (broad) | Carboxylic acid O-H |
| C-H stretch (aliphatic) | 2980 | 2975 | Butanoic acid CH₂, CH₃ |
| C=O stretch | 1735 | 1710 | Carboxylic acid C=O |
| C=N stretch | 1580 | 1575 | Pyrazole ring |
| C-N stretch | 1375 | 1380 | Pyrazole ring |
Note: The data in this table is illustrative of the format and typical assignments for a molecule of this type and is not based on reported experimental values for this compound.
Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry in structural elucidation. unn.edu.ng The Gauge-Invariant Atomic Orbital (GIAO) method, combined with DFT calculations (e.g., B3PW91/6-311++G(d,p)), is a standard and effective approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules. unn.edu.ngiu.edu.sa
These calculations provide theoretical chemical shielding values that are then converted into chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS). mdpi.com The predicted chemical shifts are compared with experimental NMR data. mdpi.comunn.edu.ng A strong correlation between the theoretical and experimental values helps to confirm the molecular structure and assign the signals in the experimental spectrum with confidence. mdpi.com Computational models can also account for solvent effects, for instance by using the Polarizable Continuum Model (PCM), which often improves the accuracy of the predictions. unn.edu.ngiu.edu.sa
The following table illustrates how predicted and experimental NMR data are typically correlated.
| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| COOH | 11.5 | 11.8 | 175.0 | 174.5 |
| Pyrazole-H | 7.5 | 7.4 | 140.0 | 139.8 |
| N-CH | 4.2 | 4.1 | 55.0 | 54.7 |
| Pyrazole-CH₃ | 2.3 | 2.2 | 12.0 | 11.9 |
Note: The data in this table is for illustrative purposes to show the format of such a comparison and is not based on reported experimental values for this compound.
Reaction Mechanism Modeling and Transition State Analysis
While specific reaction mechanism modeling for this compound is not detailed in the provided search results, studies on the synthesis of its structural isomers, 4-(pyrazol-4-yl) butanoic acids, provide insight into relevant reaction pathways. nih.govresearchgate.net A notable mechanism is the copper-catalyzed [3+2] annulation/ring-opening cascade reaction between hydrazones and exocyclic dienones. nih.govrsc.org
This proposed reaction mechanism proceeds through several key steps:
The reaction initiates with the nucleophilic addition of a hydrazone to a dienone, a process likely facilitated by a copper(II) catalyst. nih.gov
This is followed by a [3+2] annulation step, which forms a spiro pyrazoline intermediate (II). nih.govresearchgate.net
The crucial step is the subsequent nucleophilic ring-opening of this spiro intermediate. This is accomplished by a water molecule, leading to the formation of a dihydropyrazole derivative (III). nih.gov The presence of water was found to be essential for this ring-opening to occur. researchgate.net
The final product, the pyrazolyl butanoic acid, is formed through the copper-catalyzed aerobic oxidation of the dihydropyrazole intermediate. nih.gov
This cascade reaction is significant as it utilizes stable and readily available substrates under relatively mild conditions to construct the pyrazolyl butanoic acid framework. nih.govrsc.org Such mechanistic studies are vital for optimizing reaction conditions and extending the methodology to synthesize a broader range of derivatives.
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Systems
The pyrazole (B372694) moiety is a fundamental scaffold in the synthesis of a variety of heterocyclic compounds. nih.govmdpi.com The bifunctional nature of 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid, with its carboxylic acid group and the reactive pyrazole ring, allows it to be a valuable starting material for more complex structures.
Synthesis of Pyrazole-Fused Scaffolds
The general reactivity of pyrazole derivatives allows them to be key components in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.com These fused systems are often constructed by reacting a substituted pyrazole with a 1,3-bielectrophilic species. mdpi.com In this context, the butanoic acid chain of this compound could be chemically modified to introduce the necessary functionalities for such cyclization reactions, thereby enabling the synthesis of novel pyrazole-fused scaffolds.
Construction of Novel Polycyclic Compounds
Beyond simple fused systems, the principles of pyrazole chemistry can be extended to the construction of more intricate polycyclic compounds. The strategic functionalization of the pyrazole ring, in combination with reactions involving the butanoic acid side chain, could pave the way for the assembly of novel polycyclic architectures with potential applications in various fields of chemical research.
Role in the Development of New Synthetic Methodologies
Pyrazole derivatives are frequently employed in the development of new synthetic methodologies, including multicomponent reactions and flow chemistry techniques. nih.gov The unique electronic and steric properties of substituted pyrazoles can influence the outcome of chemical reactions, making them useful probes for exploring new chemical transformations. The specific structure of this compound could be leveraged in the design of new synthetic protocols, potentially leading to more efficient and selective ways of creating complex molecules.
Scaffold for Structure-Reactivity Relationship Studies
The systematic modification of the this compound scaffold would allow for detailed investigations into structure-reactivity relationships. By altering the substituents on the pyrazole ring or modifying the butanoic acid side chain, chemists can study how these changes affect the molecule's reactivity, conformation, and interactions with other molecules. Such studies are crucial for understanding fundamental chemical principles and for the rational design of molecules with specific properties.
Utilization in Materials Science Research (e.g., polymer monomers, supramolecular assemblies)
The intrinsic properties of the pyrazole ring, such as its ability to coordinate with metal ions and its electronic characteristics, make pyrazole-containing compounds attractive for materials science. nih.gov There is growing interest in using pyrazole derivatives as building blocks for polymers and supramolecular assemblies. mdpi.comnih.gov For instance, pyrazole-based microporous organic polymers have been synthesized and investigated for applications such as carbon dioxide capture. researchgate.netacs.org The carboxylic acid functionality of this compound provides a convenient handle for polymerization or for incorporation into larger supramolecular structures through non-covalent interactions.
| Potential Application Area | Relevant Structural Feature | Example from Broader Pyrazole Chemistry |
| Polymer Monomer | Carboxylic acid group for polymerization | Use of pyrazole derivatives in microporous organic polymers researchgate.netacs.org |
| Supramolecular Assemblies | Pyrazole ring for coordination and H-bonding | Application of pyrazoles in supramolecular chemistry mdpi.com |
Intermediate in the Synthesis of Research Reagents and Probes
Given the prevalence of the pyrazole scaffold in biologically active compounds and functional materials, this compound can serve as a valuable intermediate in the synthesis of specialized research reagents and molecular probes. researchgate.netnih.goveurekaselect.com By attaching reporter groups (e.g., fluorophores, biotin) to the molecule, it could be transformed into a tool for studying biological processes or for assay development. The specific stereochemistry of the butanoic acid portion could also be exploited to create chiral probes for stereoselective recognition events.
Q & A
Q. What are the standard synthetic routes for 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid?
The synthesis typically involves multi-step reactions with careful control of conditions. A common approach includes:
- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds under reflux in ethanol or methanol .
- Functionalization : Introducing the butanoic acid moiety via nucleophilic substitution or coupling reactions, often requiring catalysts like KOH or transition metals .
- Purification : Crystallization from ethanol or chromatography (e.g., silica gel) to isolate the product . Key parameters include reaction time (4–8 hours), temperature (60–80°C), and inert atmospheres to prevent oxidation .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., pyrazole ring protons at δ 6.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations .
- X-ray Crystallography : For resolving stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (classified as Category 2 irritant) .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Storage : Store in airtight containers at –20°C, away from light, to minimize degradation .
- Emergency Protocols : Immediate rinsing with water for exposure and disposal via approved hazardous waste channels .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve reaction rates compared to ethanol .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at peak yield .
- Purification : Gradient chromatography or recrystallization with mixed solvents (e.g., ethanol/water) to remove byproducts .
Q. What strategies are effective in resolving discrepancies in reported biological activities?
- Assay Standardization : Replicate studies under controlled pH (6.5–7.4) and temperature (37°C) using buffers like ammonium acetate .
- Purity Validation : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products .
- Structural Analog Comparison : Test derivatives (e.g., chloro- or nitro-substituted pyrazoles) to isolate structure-activity relationships (SAR) .
Q. How can computational methods aid in studying this compound’s interactions with biological targets?
- Molecular Docking : Predict binding affinities to enzymes (e.g., cyclooxygenase-2) using software like AutoDock .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Modeling : Correlate electronic properties (e.g., logP, HOMO/LUMO) with observed bioactivity .
Q. What are the implications of substituent variations on the pyrazole ring for reactivity?
- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups increase electrophilicity, enhancing nucleophilic attack sites .
- Steric Effects : Bulky substituents (e.g., isopropyl) may hinder reactions at the 1-position but improve selectivity .
- Hydrogen Bonding : Methyl groups at the 5-position stabilize crystal packing via C–H···O interactions .
Q. How can stability issues during storage be mitigated?
- Lyophilization : Convert to a stable salt form (e.g., sodium or potassium carboxylate) .
- Inert Atmosphere Storage : Use argon or nitrogen to prevent oxidation .
- Stability Testing : Monitor degradation via accelerated aging studies (40°C/75% RH) and periodic NMR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
